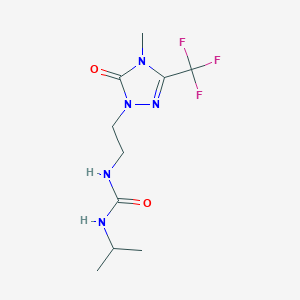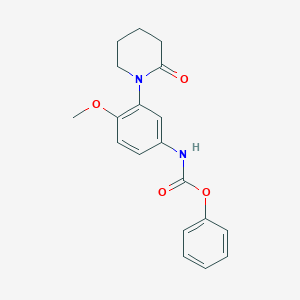
Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of apixaban , a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
While the exact synthesis process for “Phenyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate” is not available, apixaban, a related compound, was synthesized by modifying the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .
科学的研究の応用
Antimicrobial Activity
This compound could potentially be used in the development of new antimicrobial agents . The structure of this compound allows it to interact with various biological targets, which could lead to significant antibacterial and antifungal activity .
Cancer Treatment
The compound may have potential applications in the treatment of triple-negative breast cancer (TNBC) . It could be used to develop inhibitors for EGFR and VEGFR-2, proteins associated with TNBC progression .
Nonlinear Optical (NLO) Applications
The compound could have applications in the field of data storage, optical communication, and harmonic generators . Its structure could exhibit significant NLO properties due to its excellent characteristics such as second harmonic generation efficiency, noncentrosymmetric structure, and good optical limiting nature with the nanosecond laser pulse .
HIV Treatment
The compound could potentially be used in the development of anti-HIV drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .
Antitubercular Activity
The compound could also be used in the development of antitubercular drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate antitubercular activity .
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs . The 1,2,3-triazole moiety in its structure has been utilized in the development of several medicinal scaffolds that demonstrate antiviral activity .
作用機序
Target of Action
The primary target of Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin. This leads to a reduction in thrombin generation and consequently, a decrease in platelet aggregation . This action disrupts the coagulation cascade, preventing the formation of blood clots.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of Apixaban in animal models . The compound has been shown to improve antithrombotic activity without excessive increases in bleeding times .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors It’s important to note that individual patient factors such as age, body weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban.
特性
IUPAC Name |
phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-11-10-14(13-16(17)21-12-6-5-9-18(21)22)20-19(23)25-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUPEWOPLKJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)
![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)
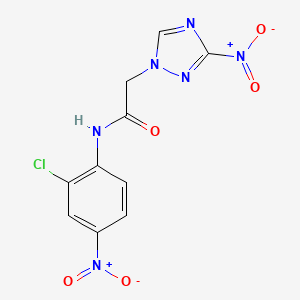
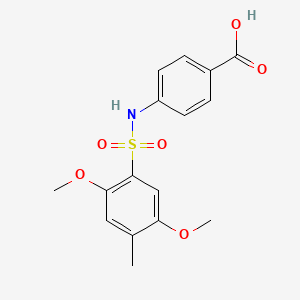

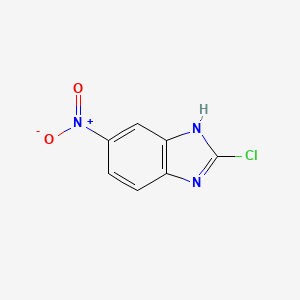
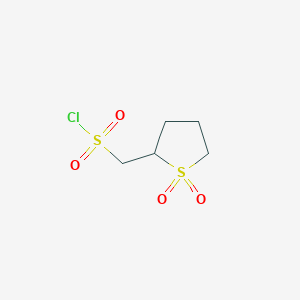
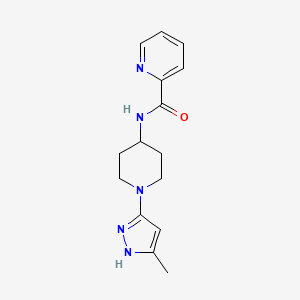
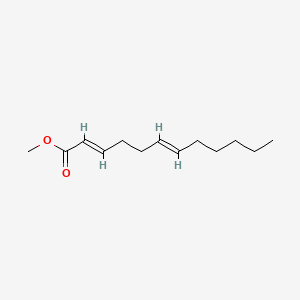

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)

